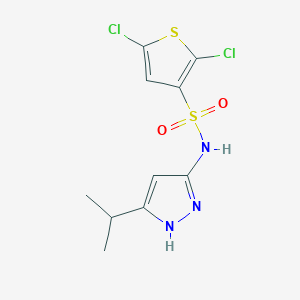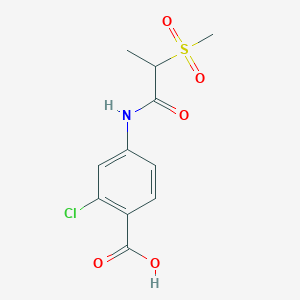![molecular formula C13H15ClN2O2S B6642450 N-[(5-chloroquinolin-8-yl)methyl]-2-methylsulfonylethanamine](/img/structure/B6642450.png)
N-[(5-chloroquinolin-8-yl)methyl]-2-methylsulfonylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(5-chloroquinolin-8-yl)methyl]-2-methylsulfonylethanamine, also known as AQ-RA 741, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Wirkmechanismus
The mechanism of action of N-[(5-chloroquinolin-8-yl)methyl]-2-methylsulfonylethanamine 741 is not fully understood, but it is believed to act as a partial agonist at certain receptors in the brain, including the 5-HT2A and 5-HT2C receptors. This compound has also been shown to have some activity at the dopamine D2 receptor.
Biochemical and Physiological Effects:
N-[(5-chloroquinolin-8-yl)methyl]-2-methylsulfonylethanamine 741 has been found to have a wide range of biochemical and physiological effects, including changes in neurotransmitter levels, alterations in behavior and cognition, and effects on cardiovascular function. This compound has also been shown to have some anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[(5-chloroquinolin-8-yl)methyl]-2-methylsulfonylethanamine 741 in lab experiments is its high affinity for certain receptors in the brain, which allows for precise targeting of these receptors. However, this compound also has some limitations, including its relatively short half-life and the need for specialized equipment and techniques to study its effects.
Zukünftige Richtungen
There are several potential future directions for research on N-[(5-chloroquinolin-8-yl)methyl]-2-methylsulfonylethanamine 741, including further studies on its mechanisms of action, the development of new treatments for diseases based on this compound, and the exploration of its potential as a tool for studying the brain and behavior. Additionally, there may be opportunities to modify the structure of N-[(5-chloroquinolin-8-yl)methyl]-2-methylsulfonylethanamine 741 to improve its properties and increase its usefulness in scientific research.
Synthesemethoden
The synthesis of N-[(5-chloroquinolin-8-yl)methyl]-2-methylsulfonylethanamine 741 involves several steps, starting with the reaction of 5-chloro-8-quinolinol with formaldehyde and hydrogen sulfide to produce 5-chloro-8-(methylthio)methylquinoline. This intermediate is then reacted with 2-bromoethanol and sodium hydroxide to produce the final product, N-[(5-chloroquinolin-8-yl)methyl]-2-methylsulfonylethanamine 741.
Wissenschaftliche Forschungsanwendungen
N-[(5-chloroquinolin-8-yl)methyl]-2-methylsulfonylethanamine 741 has been used in a variety of scientific research applications, including studies on the mechanisms of action of various drugs and the development of new treatments for diseases. This compound has been found to have a high affinity for certain receptors in the brain and has been used to study the effects of these receptors on behavior and cognition.
Eigenschaften
IUPAC Name |
N-[(5-chloroquinolin-8-yl)methyl]-2-methylsulfonylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2S/c1-19(17,18)8-7-15-9-10-4-5-12(14)11-3-2-6-16-13(10)11/h2-6,15H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTZZQJIBMDWBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCNCC1=C2C(=C(C=C1)Cl)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(5-Bromopyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one](/img/structure/B6642388.png)

![1,4-Difluoro-2-[(sulfamoylamino)methyl]benzene](/img/structure/B6642405.png)

![N-tert-butyl-2-[(5-chloropyridin-2-yl)amino]propanamide](/img/structure/B6642410.png)
![N-tert-butyl-2-([1,2,4]triazolo[4,3-a]pyrazin-8-ylamino)propanamide](/img/structure/B6642413.png)
![3-[(5-Chloropyrimidin-2-yl)amino]-1-piperidin-1-ylpropan-1-one](/img/structure/B6642418.png)




![3-[(3-Fluoro-5-methylbenzoyl)amino]butanoic acid](/img/structure/B6642454.png)
![1-[(4-Chloro-3-methylbenzoyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B6642466.png)